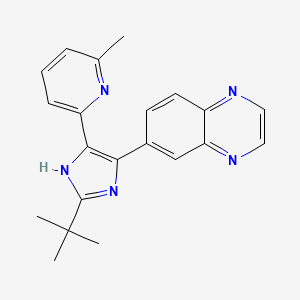

SB-525334

描述

它对 TGF-βR1 的抑制浓度 (IC50) 为 14.3 纳摩尔,并且还抑制相关受体 ALK4,其 IC50 为 58.5 纳摩尔 。SB 525334 主要用于研究中,以研究 TGF-β 信号在各种生物过程和疾病中的作用。

科学研究应用

SB 525334 具有广泛的科学研究应用:

化学: 它用于研究 TGF-βR1 抑制剂的化学性质和反应性。

生物学: 该化合物用于研究 TGF-β 信号在细胞过程中的作用,例如细胞增殖、分化和凋亡。

医学: SB 525334 用于临床前研究,以探索其在肺纤维化、癌症和高血压等疾病中的潜在治疗作用.

工业: 该化合物用于开发针对 TGF-β 信号通路的药物。

作用机制

Target of Action

SB-525334 is a small molecule that primarily targets the Transforming Growth Factor-β1 Receptor (TGF-βR1, also known as ALK5) with an IC50 of 14.3 nM . It also inhibits the related receptor ALK4 (IC50 = 58.5 nM) but is inactive against ALK2, ALK3, and ALK6 .

Mode of Action

Biochemical Pathways

Pharmacokinetics

It is recommended to be stored at -20ºC, and once in solution, it should be used within 3 months to prevent loss of potency .

Result of Action

The inhibition of TGF-β signaling by this compound has several cellular and molecular effects. In a bleomycin-induced pulmonary fibrosis model, treatment with this compound reduced TGF-β-mediated nuclear translocation of Smad2/3, decreased myofibroblast proliferation, and attenuated pulmonary fibrosis . Furthermore, in both human pulmonary artery smooth muscle cells and a rat model of pulmonary arterial hypertension, inhibition of ALK5 by this compound resulted in decreased sensitivity to TGF-β, and attenuated pulmonary arterial pressure and right ventricular hypertrophy .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the stability of the compound can be affected by temperature and storage conditions. It is stable for 24 months in lyophilized form at -20ºC . Once in solution, it should be used within 3 months to prevent loss of potency . The efficacy of this compound can also be influenced by the concentration of the compound and the length of treatment .

生化分析

Biochemical Properties

Cellular Effects

Molecular Mechanism

The molecular mechanism of action of SB-525334 involves its binding interactions with biomolecules and changes in gene expression . It inhibits TGF-βR1 and ALK4, leading to the blockage of TGF-β downstream signaling. This results in the inhibition of phosphorylation and nuclear translocation of Smad2/3 protein .

Metabolic Pathways

准备方法

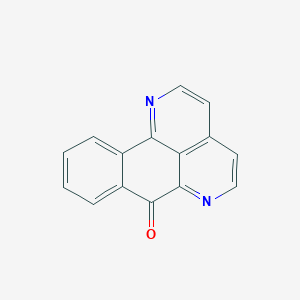

SB 525334 的合成涉及多个步骤,从商业上可获得的起始原料开始。合成路线通常包括形成喹喔啉核心,然后引入咪唑和吡啶部分。反应条件通常涉及使用强碱,如氢化钠,以及二甲亚砜 (DMSO) 等溶剂。 最终产品使用柱色谱等技术进行纯化,以达到大于 99% 的纯度 。

化学反应分析

SB 525334 经历各种化学反应,包括:

氧化: 它可以在特定条件下氧化以形成氧化衍生物。

还原: 可以进行还原反应来修饰喹喔啉核心。

取代: 该化合物可以发生取代反应,尤其是在吡啶和咪唑部分。

这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及用于取代反应的亲核试剂。形成的主要产物取决于所用反应条件和试剂的具体情况。

相似化合物的比较

SB 525334 在其对 TGF-βR1 的高选择性和效力方面是独一无二的。类似的化合物包括:

SB 431542: 另一种 TGF-βR1 抑制剂,具有类似的作用机制,但化学结构不同。

LY 364947: 一种 TGF-βR1 抑制剂,具有不同的化学骨架,效力略低。

A 83-01: 一种针对多个 TGF-β 受体的抑制剂,包括 ALK4、ALK5 和 ALK7。

属性

IUPAC Name |

6-[2-tert-butyl-5-(6-methylpyridin-2-yl)-1H-imidazol-4-yl]quinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N5/c1-13-6-5-7-16(24-13)19-18(25-20(26-19)21(2,3)4)14-8-9-15-17(12-14)23-11-10-22-15/h5-12H,1-4H3,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKPQHFZUICCZHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C2=C(N=C(N2)C(C)(C)C)C3=CC4=NC=CN=C4C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801014442 | |

| Record name | 6-(2-(1,1-dimethylethyl)-5-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl)-Quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801014442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

356559-20-1 | |

| Record name | SB 525334 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0356559201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-(2-(1,1-dimethylethyl)-5-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl)-Quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801014442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SB-525334 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of SB525334?

A1: SB525334 specifically inhibits the kinase activity of ALK5, a type I receptor for TGF-β1. []

Q2: How does SB525334 impact the TGF-β signaling pathway?

A2: By inhibiting ALK5, SB525334 blocks the phosphorylation and nuclear translocation of Smad2/3, key downstream mediators of the TGF-β signaling pathway. [] This ultimately disrupts the downstream effects of TGF-β1, which are implicated in various cellular processes like proliferation, differentiation, and extracellular matrix production. []

Q3: What is the significance of targeting the TGF-β signaling pathway?

A3: The TGF-β signaling pathway plays a crucial role in various physiological and pathological processes, including cell growth, differentiation, inflammation, and fibrosis. Dysregulation of this pathway is implicated in various diseases, making it a promising target for therapeutic intervention. []

Q4: How does SB525334 affect the epithelial-mesenchymal transition (EMT)?

A4: SB525334 has been shown to inhibit TGF-β1-induced EMT. [, , ] EMT is a process where epithelial cells lose their characteristics and gain mesenchymal properties, contributing to increased cell migration, invasion, and fibrosis.

Q5: Does SB525334 impact other signaling pathways?

A5: Research suggests that SB525334 may influence other signaling pathways besides TGF-β. For example, it has been shown to affect the AKT signaling pathway in gemcitabine-resistant pancreatic cancer cells. [] Furthermore, studies indicate potential crosstalk between TGF-β and EGFR signaling, where SB525334 may indirectly affect EGFR activation. []

Q6: What is the molecular formula and weight of SB525334?

A6: The molecular formula of SB525334 is C22H23N5 and its molecular weight is 357.45 g/mol. This information can be derived from its chemical name, 6-[2-tert-butyl-5-(6-methyl-pyridin-2-yl)-1H-imidazol-4-yl]-quinoxaline.

Q7: Has SB525334 shown efficacy in preclinical models of disease?

A7: Yes, SB525334 has demonstrated efficacy in various preclinical disease models. For example, it attenuated peritoneal fibrosis and improved peritoneal membrane function in a mouse model. [] It also reduced tumor incidence and multiplicity in a rat model of uterine leiomyoma. []

Q8: What are the limitations of the bleomycin-induced lung fibrosis model when testing SB525334?

A8: While bleomycin-induced lung fibrosis is a commonly used preclinical model for idiopathic pulmonary fibrosis (IPF), studies suggest it may not fully represent the complexities of the human disease. SB525334, though showing some efficacy in this model, highlights the need for more accurate models to predict clinical efficacy. []

Q9: What cell types have been studied in relation to SB525334's effects?

A9: SB525334's effects have been investigated in various cell types, including: * Human peritoneal mesothelial cells (HPMCs) []* Renal proximal tubule cells []* A498 renal epithelial carcinoma cells []* Vascular smooth muscle cells []* Pancreatic cancer cells [, ]* Ovarian cancer stem cells []* Human embryonic lung fibroblasts []* Rat chondrocytes []* Microglia and astrocytes []* Prostate cancer cells []* NRK49F cells (rat kidney fibroblasts) []

Q10: What animal models have been used to study SB525334?

A10: Several animal models have been employed in SB525334 research, including:* Mouse model of peritoneal fibrosis []* Rat model of pulmonary arterial hypertension []* Eker rat model of uterine leiomyoma and renal cell carcinoma []* Mouse model of cystic echinococcosis [, ]* Rat model of transient global cerebral ischemia []* Rabbit model of osteosarcoma []* Mouse model of systemic sclerosis []

Q11: Are there any known mechanisms of resistance to SB525334?

A11: While specific resistance mechanisms to SB525334 are not extensively documented in the provided literature, it's important to consider that resistance to kinase inhibitors can arise through various mechanisms. These include target alterations (mutations in ALK5), activation of bypass pathways, and drug efflux pumps, among others.

Q12: Have any specific drug delivery systems been investigated for SB525334?

A12: Yes, research has explored incorporating SB525334 into drug delivery systems to potentially improve its therapeutic efficacy. One study investigated the use of poly(2-oxazoline) (POx) high-capacity polymeric micelles (SB-POx) for delivering SB525334 in combination with paclitaxel for triple-negative breast cancer treatment. [] Another study developed electrospun nanofibrous scaffolds loaded with SB525334 for preventing hypertrophic scars. []

Q13: What analytical techniques have been used to study SB525334?

A13: A variety of analytical methods have been employed in SB525334 research, including:* Western blotting for protein expression analysis [, , , , , , , , , , , , ]* Real-time quantitative PCR (RT-qPCR) for gene expression analysis [, , , , , , , , , , , , , , , , ]* Immunohistochemistry for protein localization and expression [, , , , , , ]* Flow cytometry for cell cycle analysis and cell surface marker expression [, , , , ]* Immunocytochemistry for protein localization in cells []* MTT assay for cell viability [, ]* Transwell assay for cell migration and invasion [, , , , ]* Apoptosis assays [, , ]* RNA sequencing [, ]* High-content screening (HCS) [, ]* Gene set enrichment analysis (GSEA) [, ]* Molecular docking []

Q14: What is the significance of carcinoembryonic antigen (CEA) in relation to SB525334's activity?

A14: Research suggests that SB525334's apoptosis-inducing effect in fluorouracil-resistant human colon cancer cells (SNU-C5/5-FU) might be linked to the downregulation of CEA. CEA appears to interact with TGF-βR1, potentially inhibiting TGF-β signaling. By decreasing CEA levels, SB525334 may enhance TGF-β signaling and promote apoptosis in these cells. []

Q15: Are there any potential biomarkers associated with SB525334's effects?

A15: While the provided literature doesn’t extensively elaborate on specific biomarkers for SB525334 efficacy or adverse effects, several research avenues point to potential candidates. For instance, the expression of genes associated with TGF-β signaling, EMT, TLR-4, and Bcl2 signaling varied between different triple-negative breast cancer subtypes and their response to SB525334 treatment. [] Further research into these gene expression patterns could potentially identify predictive biomarkers.

Q16: How does SB525334 compare to other antifibrotic compounds?

A16: SB525334, as an ALK5 inhibitor, targets a specific pathway involved in fibrosis. Comparative studies with other antifibrotic compounds like nintedanib and sorafenib in a rat fibrotic precision-cut liver tissue slice model revealed both overlapping and distinct gene expression changes. This highlights the complexity of fibrotic mechanisms and the need for combination therapies targeting multiple pathways. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

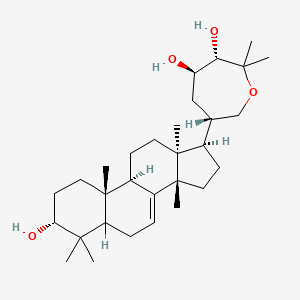

![(2R,3R,5S)-5-[(3R,9R,10R,13S,14S,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-(2-hydroxypropan-2-yl)oxan-3-ol](/img/structure/B1681436.png)

![2-butan-2-yl-4-[4-[4-[4-[[2-(2,4-difluorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-one](/img/structure/B1681438.png)